molecular formula C19H15N3O3 B13828421 4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one

4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one

Cat. No.: B13828421
M. Wt: 333.3 g/mol
InChI Key: XQFYMPQLCKUBSR-UHFFFAOYSA-N
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Description

4-Amino-7-methoxy-2-(p-tolyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one is a heterocyclic compound that belongs to the class of benzopyranopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused benzopyran and pyrimidine ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-methoxy-2-(p-tolyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-amino-3-methoxybenzaldehyde with p-toluidine in the presence of a suitable catalyst, followed by cyclization with a pyrimidine derivative . The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-methoxy-2-(p-tolyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can yield an amino derivative.

Scientific Research Applications

4-Amino-7-methoxy-2-(p-tolyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-7-methoxy-2-(p-tolyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7-methoxy-2-(p-tolyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one is unique due to its specific ring structure and the presence of both amino and methoxy functional groups. This combination contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

4-amino-7-methoxy-2-(4-methylphenyl)chromeno[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C19H15N3O3/c1-10-6-8-11(9-7-10)18-21-15-12-4-3-5-13(24-2)16(12)25-19(23)14(15)17(20)22-18/h3-9H,1-2H3,(H2,20,21,22)

InChI Key

XQFYMPQLCKUBSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=N2)N)C(=O)OC4=C3C=CC=C4OC

Origin of Product

United States

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